molecular formula C19H18ClNO4 B2535930 1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 879043-64-8

1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2535930
CAS No.: 879043-64-8
M. Wt: 359.81
InChI Key: FONNLSPPGPVSBV-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indolinone family. This compound is notable for its unique chemical structure and biological activity, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of 1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

this compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling.

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway plays a key role in the regulation of movement, reward, and the release of various hormones. Changes in this pathway can have significant effects on these processes.

Pharmacokinetics

The pharmacokinetic properties of this compound were predicted in silico . , which suggests good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include modulation of the dopamine receptor D2 activity and potential changes in dopaminergic signaling . In a Parkinsonism mouse model, the compound was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves a multi-step process. One common method includes the condensation of indole with dimedone and 3-phenacylideneoxindoles in refluxing acetonitrile with p-toluenesulfonic acid as a catalyst . This reaction is known for its efficiency in producing functionalized indolin-2-ones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted indolin-2-ones and their derivatives, which can have significant biological and pharmacological activities.

Scientific Research Applications

1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique mechanism of action.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one: A closely related compound with similar biological activities.

    Indolin-2-one derivatives: These compounds share the indolinone core structure and exhibit a range of biological activities.

Uniqueness

1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-13(22)12-19(24)16-4-2-3-5-17(16)21(18(19)23)10-11-25-15-8-6-14(20)7-9-15/h2-9,24H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONNLSPPGPVSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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